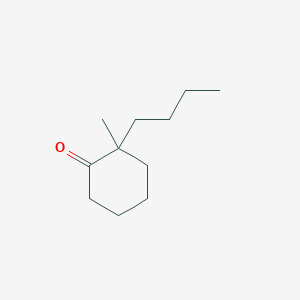
2-Butyl-2-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-methylcyclohexanone, commonly known as BMH, is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a strong odor. BMH has been widely used in the field of scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
BMH has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the conversion of cortisone to cortisol. Cortisol is a stress hormone that plays a crucial role in the regulation of the body's response to stress. Overproduction of cortisol has been linked to various diseases such as obesity, diabetes, and hypertension. BMH has been shown to reduce the production of cortisol, making it a potential therapeutic agent for the treatment of these diseases.
Wirkmechanismus
BMH inhibits the activity of 11β-HSD1 by binding to the enzyme's active site. This prevents the conversion of cortisone to cortisol, leading to a reduction in cortisol levels. BMH has also been shown to inhibit the activity of other enzymes such as 17β-hydroxysteroid dehydrogenase type 1 and aromatase, which are involved in the production of estrogen. This makes BMH a potential therapeutic agent for the treatment of estrogen-dependent diseases such as breast cancer.
Biochemische Und Physiologische Effekte
BMH has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of cortisol in the blood, leading to a reduction in blood glucose levels. BMH has also been shown to reduce the levels of triglycerides and cholesterol in the blood, making it a potential therapeutic agent for the treatment of hyperlipidemia. BMH has also been shown to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
BMH has several advantages for lab experiments. It is a potent inhibitor of 11β-HSD1, making it a useful tool for the study of cortisol metabolism. BMH is also stable under a wide range of pH and temperature conditions, making it a useful reagent for biochemical assays. However, BMH has some limitations for lab experiments. It is highly toxic and requires careful handling. BMH is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of BMH. One direction is the development of more potent and selective inhibitors of 11β-HSD1. This could lead to the development of more effective therapeutic agents for the treatment of diseases such as obesity, diabetes, and hypertension. Another direction is the study of the role of BMH in the regulation of estrogen metabolism. This could lead to the development of new therapeutic agents for the treatment of estrogen-dependent diseases such as breast cancer. Finally, the study of the toxicology of BMH is an important direction for the safe use of this compound in scientific research.
Synthesemethoden
BMH can be synthesized through the condensation reaction between 2-methylcyclohexanone and butanal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of 60-70°C and yields BMH with a purity of 95%.
Eigenschaften
CAS-Nummer |
1197-78-0 |
|---|---|
Produktname |
2-Butyl-2-methylcyclohexanone |
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-8-11(2)9-6-5-7-10(11)12/h3-9H2,1-2H3 |
InChI-Schlüssel |
SGVWFCRSGQMOOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1=O)C |
Kanonische SMILES |
CCCCC1(CCCCC1=O)C |
Synonyme |
2-n-Butyl-2-methylcyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



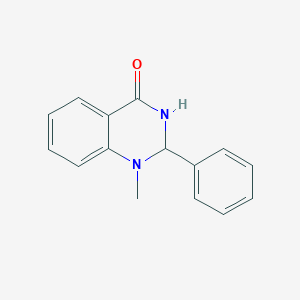
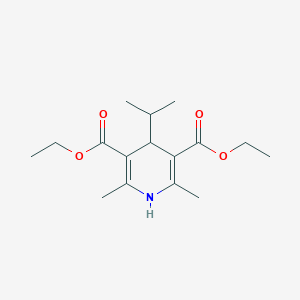
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
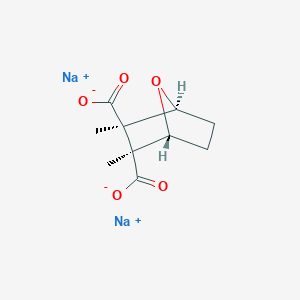
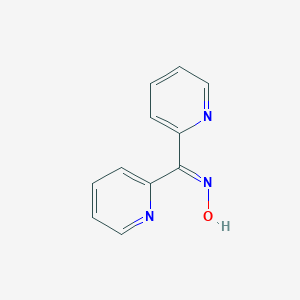
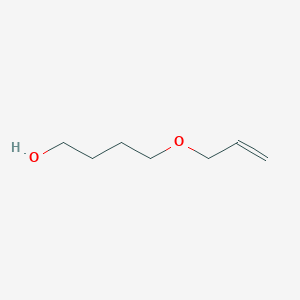
![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
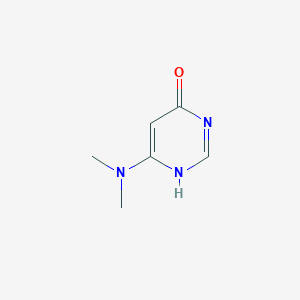
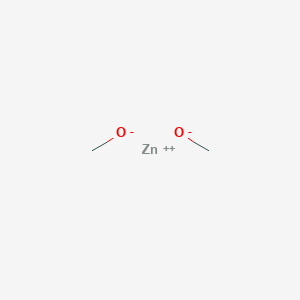
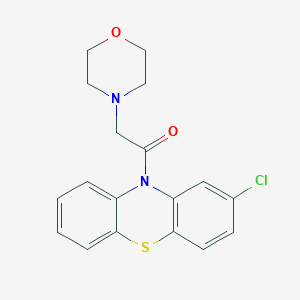
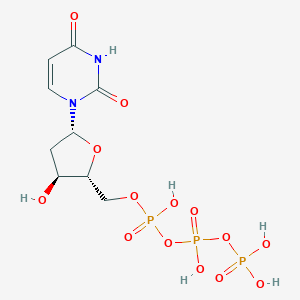
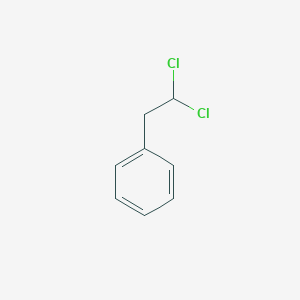

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)